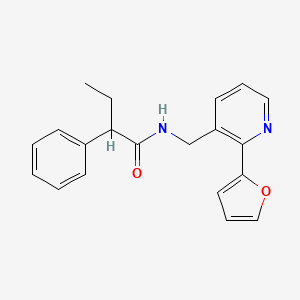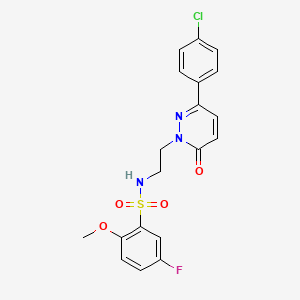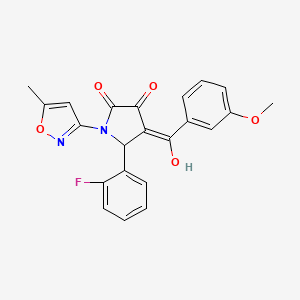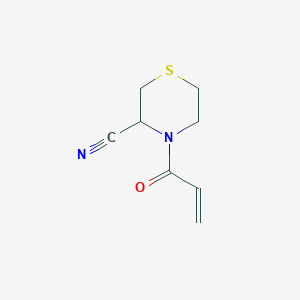
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Compounds with structural similarities to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide have been synthesized and evaluated for their biological activities, including antifungal potential. For instance, derivatives of pyridine and furan have shown effectiveness against various fungal pathogens, indicating the potential of these compounds in developing new antifungal agents (Xue Si, 2009).
Interaction with Biological Molecules
Studies have also explored the interaction of related compounds with nucleic acids and proteins, demonstrating their potential in drug development and understanding biological mechanisms. For example, transition metal complexes involving pyridine and furan derivatives have shown significant binding affinity to DNA and bovine serum albumin, alongside notable antioxidant properties (P. Sathyadevi et al., 2012).
Synthesis of Analogues and Derivatives
The synthesis of novel compounds, including cyclic analogues of known bioactive molecules, provides a pathway to discovering new therapeutic agents. Research into compounds with the furan and pyridine moieties has led to the creation of new chemical entities with potential biological activities (S. Ebrik et al., 1998).
Antimicrobial Activity
Additionally, derivatives synthesized from furan and pyridine bases have been evaluated for their antimicrobial properties, suggesting the role of these compounds in developing new antimicrobials. The synthesis of pyrazole and imidazole derivatives, incorporating furan-2-yl groups, has demonstrated effectiveness against various microbial strains, highlighting the antimicrobial potential of these compounds (A. Idhayadhulla et al., 2012).
Biological and Pharmacological Studies
Further studies on the synthesis and biological evaluation of compounds containing the furan and pyridine moieties, especially those targeting specific enzymes or receptors, could provide valuable insights into their therapeutic potential and mechanisms of action. For example, novel dicationic imidazo[1,2-a]pyridines have shown antiprotozoal activity, demonstrating the broad spectrum of biological activities that such compounds can exhibit (M. Ismail et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
It’s worth noting that compounds with similar structures have been involved inSuzuki–Miyaura coupling reactions , a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of biaryls, poly-aryls, and hetero-aryls .
Biochemical Pathways
Based on its potential interaction with cytochrome p450 2a6 , it could influence the metabolic pathways of various drugs and xenobiotics.
Result of Action
Its potential interaction with cytochrome p450 2a6 suggests it could influence the metabolism of various drugs and xenobiotics, potentially altering their efficacy and toxicity.
Eigenschaften
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-17(15-8-4-3-5-9-15)20(23)22-14-16-10-6-12-21-19(16)18-11-7-13-24-18/h3-13,17H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIIIAWOFXVFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)
![3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2881401.png)
![N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2881402.png)
![5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2881404.png)
![tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2881405.png)
![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)
![methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2881410.png)



![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2881414.png)
